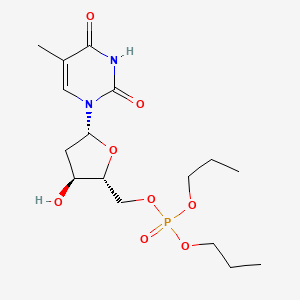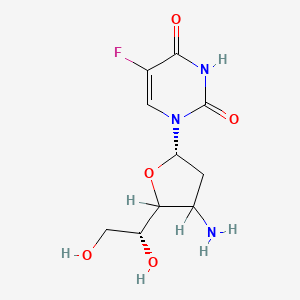
N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine is a chemical compound with the molecular formula C10H17N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with 2-ethoxyethyl chloride and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reactions. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydroxide in ethanol at 60-80°C.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anti-cancer activity, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Comparaison Avec Des Composés Similaires
Similar Compounds
N5-Methylpyridine-2,5-diamine: Lacks the ethoxyethyl group, resulting in different chemical properties and reactivity.
N5-(2-Methoxyethyl)-N5-methylpyridine-2,5-diamine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, leading to variations in solubility and biological activity.
Uniqueness
N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine is unique due to the presence of both ethoxyethyl and methyl groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
5-N-(2-ethoxyethyl)-5-N-methylpyridine-2,5-diamine |
InChI |
InChI=1S/C10H17N3O/c1-3-14-7-6-13(2)9-4-5-10(11)12-8-9/h4-5,8H,3,6-7H2,1-2H3,(H2,11,12) |
Clé InChI |
LZEVRAQJCHCGDD-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN(C)C1=CN=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)

